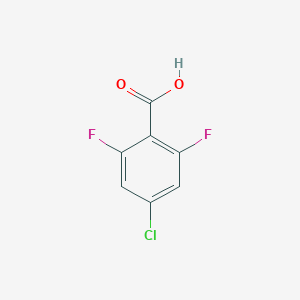

4-Chloro-2,6-difluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJKTGPZLLGECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590643 | |

| Record name | 4-Chloro-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196194-58-8 | |

| Record name | 4-Chloro-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196194-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 196194-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic protocol for 4-Chloro-2,6-difluorobenzoic acid, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis detailed herein is predicated on established organometallic methodologies, specifically ortho-directed metallation followed by carboxylation. This approach offers a regioselective and efficient route to the target molecule.

Core Synthesis Strategy: Ortho-directed Lithiation and Carboxylation

The primary synthetic pathway for obtaining this compound involves the selective deprotonation (lithiation) of 1-chloro-3,5-difluorobenzene at a position ortho to the fluorine atoms. The resulting aryllithium intermediate is then quenched with carbon dioxide to yield the desired carboxylic acid. This method is advantageous due to the high regioselectivity imparted by the directing effect of the fluorine atoms.

Experimental Protocol: A Plausible Synthesis Route

The following protocol is a detailed, albeit theoretical, procedure based on analogous reactions found in the scientific literature. Researchers should perform appropriate safety assessments and small-scale trials before proceeding with larger-scale synthesis.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Chloro-3,5-difluorobenzene | C₆H₃ClF₂ | 148.54 | 10.0 g | 67.3 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 29.6 mL | 74.0 |

| Dry Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Dry Carbon Dioxide (gas or solid) | CO₂ | 44.01 | Excess | - |

| Hydrochloric Acid (2 M aqueous) | HCl | 36.46 | ~50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Initial Charging: The flask is charged with 1-chloro-3,5-difluorobenzene (10.0 g, 67.3 mmol) and anhydrous tetrahydrofuran (150 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (29.6 mL of a 2.5 M solution in hexanes, 74.0 mmol) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 2 hours.

-

Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture for 1 hour, or alternatively, an excess of crushed dry ice is carefully added in portions. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid (50 mL). The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

Expected Yield and Purity:

| Parameter | Expected Value |

| Theoretical Yield | 13.0 g |

| Expected Yield (approx.) | 9.1 - 11.0 g (70-85%) |

| Purity (by HPLC) | >98% |

| Melting Point | To be determined |

Visualizing the Synthesis

To further elucidate the synthetic process, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Caption: Logical relationship of key synthetic steps.

A Technical Guide to the Solubility of 4-Chloro-2,6-difluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility Data

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 4-Chloro-2,6-difluorobenzoic acid, which serves as a crucial intermediate in the synthesis of novel therapeutic agents, understanding its solubility in a range of organic solvents is paramount.[1] This data influences various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is essential for achieving high yields and purity.

-

Formulation Development: The choice of solvents impacts the ability to formulate a drug into a stable and bioavailable dosage form.

-

Preclinical Studies: Poor solubility can lead to challenges in preparing solutions for in vitro and in vivo testing, potentially yielding misleading results.[1][2]

This guide provides the necessary tools for researchers to determine and utilize the solubility data for this compound effectively.

Physicochemical Properties and Expected Solubility Profile

This compound (C7H3ClF2O2, Molar Mass: 192.55 g/mol ) is a substituted benzoic acid.[3][4][5] Its solubility is governed by the interplay of its functional groups and the properties of the solvent.

-

Polarity: The carboxylic acid group imparts polarity and the capacity for hydrogen bonding. The chloro and fluoro substituents also contribute to the molecule's polarity.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a significant factor. Polymorphism, the existence of multiple crystalline forms, can significantly impact solubility, with different polymorphs exhibiting different solubilities.[6][7][8][9]

Based on these properties, the following general solubility trends in organic solvents can be anticipated:

-

High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like alcohols (methanol, ethanol), due to favorable dipole-dipole interactions and hydrogen bonding.[10]

-

Moderate Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low Solubility: In nonpolar solvents like toluene and hexane, where the polar interactions are less favorable.

It is important to note that steric hindrance from the ortho-fluoro substituents might influence the planarity of the molecule and its crystal packing, which in turn can affect its melting point and solubility.[11]

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[2][12] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Detailed Experimental Protocol: Shake-Flask Method

3.1.1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

3.1.2. Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[1][2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (e.g., using a 0.45 µm syringe filter) or centrifuged.

-

Dilution: Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Analysis: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

3.1.3. Solid Phase Analysis:

After the solubility experiment, it is crucial to analyze the remaining solid to check for any changes in the crystalline form (polmorphism).[9] Techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used for this purpose.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Acetone | 20.7 | ||

| Ethyl Acetate | 6.0 | ||

| Dichloromethane | 9.1 | ||

| Toluene | 2.4 | ||

| n-Hexane | 1.9 | ||

| Dimethyl Sulfoxide | 46.7 | ||

| Dimethylformamide | 36.7 |

Researchers should populate this table with their experimentally determined values.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for illustrating experimental processes and their context within a larger framework.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this technical guide equips researchers with the necessary knowledge and protocols to generate this critical information. By following the detailed shake-flask methodology and considering the physicochemical properties of the compound, scientists can obtain reliable solubility data. This, in turn, will facilitate more efficient synthesis, formulation, and preclinical evaluation, ultimately accelerating the drug development process. The provided templates and workflows serve as a practical resource for integrating solubility determination into routine research and development activities.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:196194-58-8 | Chemsrc [chemsrc.com]

- 5. This compound | 196194-58-8 [chemicalbook.com]

- 6. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 7. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. quora.com [quora.com]

- 12. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the Derivatives of 4-Chloro-2,6-difluorobenzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives of 4-chloro-2,6-difluorobenzoic acid. This core scaffold is of significant interest in medicinal chemistry due to the unique electronic properties conferred by its halogenated phenyl ring, making it a valuable building block for the development of novel therapeutic agents. This document details synthetic methodologies for creating diverse derivatives, summarizes their biological evaluation against key cellular targets, and provides the necessary experimental protocols and characterization data to support further research and development in this area.

Synthesis of this compound Derivatives

The primary derivatives of this compound explored in drug discovery are amides, esters, and heterocyclic compounds, each accessible through established synthetic routes. The initial and crucial step for many of these syntheses is the conversion of the carboxylic acid to the more reactive acyl chloride.

Preparation of 4-Chloro-2,6-difluorobenzoyl Chloride

4-Chloro-2,6-difluorobenzoyl chloride serves as a key intermediate for the synthesis of a wide array of derivatives. It can be synthesized from this compound by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 4-Chloro-2,6-difluorobenzoyl Chloride

A mixture of this compound and a molar excess of thionyl chloride is refluxed for several hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 4-chloro-2,6-difluorobenzoyl chloride, which can be used in subsequent steps without further purification.

Synthesis of Amide Derivatives

The amide derivatives of this compound are of particular interest due to their potential as bioactive molecules. These are typically synthesized by reacting 4-chloro-2,6-difluorobenzoyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of N-substituted-4-chloro-2,6-difluorobenzamides

To a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a solution of 4-chloro-2,6-difluorobenzoyl chloride in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Ester Derivatives

Ester derivatives of this compound can be prepared through several methods, including the reaction of the acyl chloride with an alcohol or phenol, or by direct Fischer esterification of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Esterification of this compound with Phenols (Mitsunobu Reaction)

A solution of this compound, the desired phenol, and triphenylphosphine (PPh₃) in a dry aprotic solvent such as tetrahydrofuran (THF) is cooled to 0 °C. A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired phenyl ester.[1]

Synthesis of Heterocyclic Derivatives (e.g., 1,3,4-Oxadiazoles)

Heterocyclic derivatives, such as 1,3,4-oxadiazoles, are a well-known class of compounds with a broad range of biological activities. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound typically involves a multi-step sequence.

Experimental Protocol: Synthesis of 2-(4-Chloro-2,6-difluorophenyl)-5-substituted-1,3,4-oxadiazoles

-

Esterification: this compound is first converted to its methyl or ethyl ester via Fischer esterification.

-

Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form 4-chloro-2,6-difluorobenzohydrazide.[2]

-

Oxadiazole Ring Formation: The hydrazide is subsequently reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring. Alternatively, the hydrazide can be reacted with a variety of reagents to introduce different substituents at the 5-position of the oxadiazole ring.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of halogenated benzoic acids have shown promise in a variety of therapeutic areas. The unique substitution pattern of this compound makes its derivatives attractive candidates for drug discovery, particularly as enzyme inhibitors.

Antibacterial Activity: FtsZ Inhibition

The bacterial cell division protein FtsZ is a promising target for the development of new antibacterial agents.[4][5] FtsZ is a structural homolog of eukaryotic tubulin and polymerizes to form the Z-ring, which is essential for bacterial cytokinesis.[5] Small molecules that inhibit FtsZ polymerization or its GTPase activity can block bacterial cell division and lead to cell death.[4][5]

Derivatives of 2,6-difluorobenzamide have been identified as potent inhibitors of FtsZ.[6] For instance, certain 3-substituted 2,6-difluorobenzamide derivatives have demonstrated significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The introduction of a chlorine atom at the 4-position of the benzamide ring can modulate the electronic and steric properties of the molecule, potentially leading to improved potency and a modified spectrum of activity.

Table 1: Antibacterial Activity of Selected 2,6-Difluorobenzamide Derivatives against Various Bacterial Strains (MIC in μg/mL) [6]

| Compound | Bacillus subtilis | Staphylococcus aureus (Susceptible) | Staphylococcus aureus (Resistant) |

| 3-chloroalkoxy derivative 7 | 0.25-1 | <10 | <10 |

| 3-bromoalkoxy derivative 12 | 0.25-1 | <10 | <10 |

| 3-alkyloxy derivative 17 | 0.25-1 | <10 | <10 |

Anticancer Activity: EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7][8] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development.[7] Small molecule kinase inhibitors that target the ATP-binding site of EGFR have proven to be effective cancer therapies.[8] The 4-anilinoquinazoline and related heterocyclic scaffolds are common pharmacophores in EGFR inhibitors. Derivatives of this compound, particularly those that can be elaborated into larger heterocyclic systems, are of interest as potential EGFR kinase inhibitors.

Signaling Pathways and Experimental Workflows

FtsZ Inhibition Pathway

FtsZ inhibitors disrupt the normal process of bacterial cell division by interfering with the formation and function of the Z-ring. The following diagram illustrates the key steps in Z-ring formation and the points at which FtsZ inhibitors can act.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of BTK Inhibitors Utilizing 4-Chloro-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, with a specific focus on the strategic use of 4-Chloro-2,6-difluorobenzoic acid as a starting material for the introduction of a key diaryl ether pharmacophore. The protocols are designed to guide researchers through a plausible and robust synthetic route to produce complex kinase inhibitors.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. Small molecule inhibitors of BTK have shown remarkable clinical efficacy. A common structural motif in many potent BTK inhibitors is a diaryl ether moiety, which can be strategically synthesized from precursors such as this compound. This document outlines a synthetic approach to a key intermediate for BTK inhibitors, starting from this readily available building block.

Synthetic Strategy Overview

The overall strategy involves the synthesis of a key intermediate, 2-(4-phenoxyphenyl)acetic acid, from this compound. This intermediate can then be incorporated into the core heterocyclic structure of various BTK inhibitors, such as zanubrutinib. The key transformations include an Ullmann condensation to form the diaryl ether linkage, followed by subsequent modifications to build the final inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenoxy-2,6-difluorobenzoic acid

This protocol describes the formation of the diaryl ether linkage via an Ullmann condensation reaction.

Reaction Scheme:

Materials:

-

This compound

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the benzoic acid derivative.

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 2M hydrochloric acid until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenoxy-2,6-difluorobenzoic acid.

Quantitative Data Summary (Illustrative)

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Reaction Time | 18 hours |

| Temperature | 125 °C |

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Intermediate

This protocol outlines the construction of the core heterocyclic scaffold of a BTK inhibitor, which can subsequently be coupled with the diaryl ether intermediate. This is a representative procedure based on known syntheses of pyrazolo[1,5-a]pyrimidine derivatives.

Materials:

-

5-Amino-1H-pyrazole-4-carbonitrile

-

(E)-4-(Dimethylamino)-1-(piperidin-1-yl)but-2-en-1-one

-

Acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and (E)-4-(dimethylamino)-1-(piperidin-1-yl)but-2-en-1-one (1.1 eq) in a mixture of ethanol and acetic acid (4:1 v/v).

-

Heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidine intermediate.

Quantitative Data Summary (Illustrative)

| Parameter | Value |

| Yield | 80-90% |

| Purity (by NMR) | >97% |

| Reaction Time | 7 hours |

| Temperature | 85 °C |

Visualizations

BTK Signaling Pathway

This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: Simplified BTK signaling pathway in B-cells.

Synthetic Workflow for BTK Inhibitor Intermediate

This diagram outlines the proposed synthetic route starting from this compound.

Caption: Proposed synthesis of a BTK inhibitor precursor.

References

Synthetic Applications of 4-Chloro-2,6-difluorobenzoic Acid in Agrochemicals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct, large-scale synthetic applications of 4-Chloro-2,6-difluorobenzoic acid as a primary starting material in the commercial production of agrochemicals are not extensively documented in publicly available scientific and patent literature, the closely related 2,6-difluorobenzoyl moiety is a critical component in a significant class of modern insecticides. This structural feature is characteristic of the benzoylurea insecticides, a group of insect growth regulators that act by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton. This targeted mode of action provides excellent selectivity, with low toxicity to vertebrates, which do not synthesize chitin.

This document provides an overview of the synthetic pathways leading to the key intermediate, 2,6-difluorobenzamide, and its subsequent elaboration into potent benzoylurea insecticides. While this compound is not the typical precursor, its potential role in the synthesis of such intermediates is also discussed. The protocols and data presented herein are representative of the methodologies employed in the synthesis of this important class of agrochemicals.

The Role of the 2,6-Difluorobenzoyl Moiety in Agrochemicals

The 2,6-difluoro substitution pattern on the benzoyl group is a key pharmacophore in several commercially successful insecticides. This structural element is crucial for the biological activity of benzoylureas, which include compounds like diflubenzuron, teflubenzuron, and flucycloxuron. These molecules interfere with the development of a wide range of insect pests, particularly larval stages of leaf-eating insects and mosquitos.

The primary synthetic challenge lies in the efficient and cost-effective production of the 2,6-difluorobenzamide intermediate. Industrial syntheses often commence from more readily available precursors such as 2,6-difluorotoluene or 2,6-difluorobenzonitrile.

Synthetic Pathways to Benzoylurea Insecticides

A common synthetic route to benzoylurea insecticides involves the preparation of 2,6-difluorobenzamide, followed by its reaction with a suitable isocyanate. The following sections detail the experimental procedures for these transformations.

Diagram of the General Synthetic Pathway

Caption: General synthetic route to benzoylurea insecticides.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

This protocol describes a common laboratory-scale synthesis of the key intermediate, 2,6-difluorobenzamide, via the hydrolysis of 2,6-difluorobenzonitrile.

Materials:

-

2,6-Difluorobenzonitrile

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide

-

Water

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.1 eq).

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and neutralize with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford 2,6-difluorobenzamide.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 144-146 °C |

Protocol 2: Synthesis of a Benzoylurea Insecticide (Representative Example)

This protocol outlines the final condensation step to form a generic benzoylurea insecticide from 2,6-difluorobenzamide and a substituted isocyanate.

Materials:

-

2,6-Difluorobenzamide

-

4-Chlorophenyl isocyanate (as a representative isocyanate)

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Triethylamine (as a catalyst, optional)

-

Standard inert atmosphere laboratory glassware and equipment

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzamide (1.0 eq) in anhydrous toluene.

-

Add 4-chlorophenyl isocyanate (1.05 eq) to the solution.

-

If required, add a catalytic amount of triethylamine.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid product, wash with cold toluene or hexane, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 90-98% |

| Purity (by HPLC) | >99% |

| Melting Point | Varies depending on the isocyanate used |

Logical Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis of a benzoylurea insecticide.

Potential Synthetic Route from this compound

Although not a standard industrial method, it is chemically feasible to synthesize 2,6-difluorobenzamide from this compound. This would likely involve a multi-step process:

-

Amidation: Conversion of the carboxylic acid to the corresponding amide, 4-chloro-2,6-difluorobenzamide. This can be achieved by first converting the carboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

-

Dechlorination: Removal of the 4-chloro substituent. This reductive dechlorination could potentially be accomplished through catalytic hydrogenation.

This speculative pathway is presented for research and development consideration.

Caption: A potential, though not commonly documented, synthetic route.

Conclusion

The 2,6-difluorobenzoyl scaffold is of significant importance in the agrochemical industry, particularly in the development of benzoylurea insecticides. While this compound is not a conventional starting material for the synthesis of the key 2,6-difluorobenzamide intermediate, an understanding of the synthetic routes from more common precursors provides valuable insight for researchers in this field. The protocols and workflows presented in this document serve as a guide for the synthesis and exploration of this important class of agrochemicals. Further research may uncover direct and efficient applications for this compound in the synthesis of novel active ingredients.

Application Notes and Protocols for the Cross-Coupling of 4-Chloro-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed cross-coupling of 4-Chloro-2,6-difluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of ortho-fluoro substituents and a para-chloro group presents a unique electronic and steric profile, making the selection of appropriate catalytic systems crucial for successful transformations. This document outlines starting points and optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on established methodologies for structurally related aryl halides.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxylic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of diverse biaryl structures. For an electron-deficient and sterically hindered substrate such as this compound, the choice of a highly active catalyst system is paramount to achieve efficient coupling with a range of aryl and heteroaryl boronic acids.

Experimental Protocol: General Procedure

A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), ligand (1-10 mol%), and base (2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. Degassed solvent is then added, and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent, and washed with aqueous solutions. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Recommended Starting Conditions & Data

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-90 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DME/H₂O (3:1) | 90 | 12 | 75-85 |

| 4-Pyridinylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | 2-MeTHF | 100 | 18 | 70-80 |

Note: Yields are estimates based on similar transformations and will require optimization for this specific substrate.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Aminobenzoic Acids

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide array of substituted anilines. The reaction of this compound with primary and secondary amines requires a robust catalyst system capable of activating the C-Cl bond in the presence of a potentially coordinating carboxylate group.

Experimental Protocol: General Procedure

In an inert atmosphere glovebox, a vial is charged with the palladium precatalyst, ligand, and base. The aryl halide and the amine are then added, followed by the solvent. The vial is sealed and heated with stirring for the indicated time. After cooling, the reaction mixture is diluted with a suitable solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography to afford the desired N-aryl product.

Recommended Starting Conditions & Data

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |

| Aniline | G3-XPhos (1.5) | - | LHMDS (1.5) | t-BuOH | 90 | 24 | 75-85 |

| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 16 | 70-80 |

| n-Hexylamine | BrettPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 100 | 20 | 70-85 |

Note: Yields are estimates based on similar transformations and will require optimization for this specific substrate.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Benzoic Acids

The Sonogashira coupling provides a direct route to aryl alkynes through the reaction of an aryl halide with a terminal alkyne. A copper co-catalyst is often employed, although copper-free conditions have been developed. For this compound, careful selection of the catalyst, base, and solvent is necessary to achieve high yields.

Experimental Protocol: General Procedure

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a degassed solvent, the palladium catalyst, copper(I) iodide (if applicable), and a suitable base are added under an inert atmosphere. The reaction is stirred at the specified temperature until completion is observed by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Recommended Starting Conditions & Data

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 12 | 80-90 |

| Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | - | Cs₂CO₃ (2) | Dioxane | 80 | 16 | 75-85 |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 70 | 10 | 70-80 |

| Propargyl alcohol | XPhos Pd G2 (2) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 18 | 65-75 |

Note: Yields are estimates based on similar transformations and will require optimization for this specific substrate.

Mandatory Visualizations

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Role of 4-Chloro-2,6-difluorobenzoic Acid in Asymmetric Synthesis: An Overview of a Niche Building Block

Introduction

4-Chloro-2,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid. While it is commercially available and utilized in various chemical syntheses, a comprehensive review of scientific literature reveals that its direct application as a catalyst, ligand, or chiral auxiliary in asymmetric synthesis is not well-documented. Its primary role appears to be that of a precursor or building block for more complex molecules, which may, in turn, have applications in medicinal chemistry and materials science. This document aims to provide an objective overview based on available information and outlines potential, though not explicitly documented, roles in the field of asymmetric synthesis.

Lack of Direct Application in Asymmetric Catalysis

Extensive searches of chemical databases and scientific literature did not yield specific examples of this compound being employed as a chiral catalyst, a chiral ligand for a metal catalyst, or a chiral auxiliary to control the stereochemical outcome of a reaction. Asymmetric synthesis predominantly relies on molecules with specific stereogenic centers or axial chirality that can effectively transfer stereochemical information during a reaction. The structure of this compound itself is achiral and does not possess the common structural motifs typically found in organocatalysts or chiral ligands.

Potential as a Synthetic Precursor

While not directly used, this compound could theoretically serve as a starting material for the synthesis of chiral molecules that are active in asymmetric synthesis. The carboxylic acid group provides a handle for various chemical transformations, such as amidation or esterification, to couple it with chiral amines or alcohols. The halogen substituents offer sites for cross-coupling reactions to build more complex chiral structures.

Below is a logical workflow illustrating how this compound could be envisioned as a precursor for a chiral ligand. It is important to note that this is a hypothetical pathway and not a documented experimental protocol.

Caption: Hypothetical workflow for the synthesis of a potential chiral ligand from this compound.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound is not a readily applicable tool for direct use in asymmetric synthesis based on current literature. Its value lies in its potential as a functionalized aromatic building block. When considering its use, the focus should be on its incorporation into a larger, more complex molecule where the electronic properties of the chloro and fluoro substituents can be leveraged.

Due to the absence of specific applications of this compound in asymmetric synthesis in the reviewed literature, we are unable to provide detailed application notes, experimental protocols, or quantitative data tables as requested. The scientific community has not yet established a significant role for this particular compound in the field of asymmetric catalysis. Further research and exploration may uncover such applications in the future.

Troubleshooting & Optimization

optimization of reaction temperature for 4-Chloro-2,6-difluorobenzoic acid

Welcome to the technical support center for the synthesis of 4-Chloro-2,6-difluorobenzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

-

Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Running the reaction at a temperature that is too low can lead to an incomplete reaction, while a temperature that is too high might cause degradation of the starting material or product, or promote the formation of side products. A temperature optimization study is highly recommended.

-

Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.

-

Purity of Reactants: Ensure the starting materials, particularly the lithiating agent (e.g., n-butyllithium) and the electrophile (e.g., carbon dioxide), are of high purity and activity. The presence of moisture can quench the organolithium intermediate.

-

Improper Quenching: The addition of the electrophile should be done carefully and at a controlled temperature to avoid side reactions.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for addressing low reaction yield.

Issue 2: High Levels of Impurities

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: Impurity formation is often related to reaction conditions and the reactivity of intermediates.

Common Impurities and Mitigation Strategies:

-

Over-lithiated Species: Formation of di-lithiated species can occur if the lithiation is not selective. This can be minimized by careful control of the stoichiometry of the lithiating agent and maintaining a low reaction temperature.

-

Unreacted Starting Material: This indicates an incomplete reaction. See the "Low Reaction Yield" section for troubleshooting.

-

Products from Side Reactions: At elevated temperatures, side reactions such as dimerization or reaction with the solvent may occur. Running the reaction at the lowest effective temperature can minimize these.

Logical Flow for Impurity Reduction:

Validation & Comparative

A Comparative Guide to Alternative Reagents for 4-Chloro-2,6-difluorobenzoic Acid in the Synthesis of BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors is a cornerstone of modern drug discovery, particularly in the fields of oncology and autoimmune diseases. A common structural motif in many BTK inhibitors is a 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. The nature of the C-3 aryl substituent is critical for the inhibitor's potency and selectivity. While 4-Chloro-2,6-difluorobenzoic acid serves as a precursor to a key building block in some synthetic routes, a wide array of alternative substituted benzoic acids can be employed to generate diverse arylboronic acids for Suzuki coupling reactions. This guide provides a comparative analysis of these alternatives, supported by experimental data, to inform the strategic selection of reagents in the synthesis of novel BTK inhibitors.

The Central Role of Suzuki Coupling in BTK Inhibitor Synthesis

The construction of the 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold frequently relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyrazolo[3,4-d]pyrimidine (such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with an arylboronic acid. The choice of the arylboronic acid, which is synthesized from its corresponding benzoic acid, directly determines the C-3 substituent of the final BTK inhibitor, profoundly influencing its biological activity.

Comparative Analysis of Alternative Reagents

The following tables summarize the performance of various substituted benzoic acids (as their corresponding arylboronic acids) in the Suzuki coupling reaction to form key BTK inhibitor intermediates. The data is compiled from medicinal chemistry studies focused on developing novel BTK inhibitors.

Table 1: Comparison of Arylboronic Acids in the Synthesis of 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediates

| Reagent Precursor (Substituted Benzoic Acid) | Corresponding Arylboronic Acid | Yield (%) of Coupled Product | Reference |

| 4-Phenoxybenzoic Acid | 4-Phenoxyphenylboronic acid | 75 | [1] |

| 4-Methoxybenzoic Acid | 4-Methoxyphenylboronic acid | 85 | |

| 4-Fluorobenzoic Acid | 4-Fluorophenylboronic acid | 82 | |

| 4-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)phenylboronic acid | 78 | |

| 3-Phenoxybenzoic Acid | 3-Phenoxyphenylboronic acid | 72 | |

| 3-Methoxybenzoic Acid | 3-Methoxyphenylboronic acid | 83 |

Yields are for the Suzuki coupling step to produce the 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.

Table 2: Impact of Phenyl Ring Substitution on Final BTK Inhibitor Yield

| Reagent Precursor (Substituted Benzoic Acid) | Final Product C-3 Substituent | Overall Yield (%) of Final Inhibitor | Reference |

| 4-Phenoxybenzoic Acid | 4-Phenoxyphenyl | 45 | |

| 4-(Pyrrolidin-1-yl)benzoic Acid | 4-(Pyrrolidin-1-yl)phenyl | 52 | |

| 4-Morpholinobenzoic Acid | 4-Morpholinophenyl | 55 | |

| 4-(Piperidin-1-yl)benzoic Acid | 4-(Piperidin-1-yl)phenyl | 58 | |

| 4-(4-Methylpiperazin-1-yl)benzoic Acid | 4-(4-Methylpiperazin-1-yl)phenyl | 50 |

Overall yields reflect multi-step syntheses and are influenced by factors beyond the Suzuki coupling efficiency.

Experimental Protocols

General Protocol for Suzuki Coupling in BTK Inhibitor Intermediate Synthesis

This protocol is a representative procedure for the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate for Ibrutinib.

Materials:

-

3-Iodo-4-aminopyrazolo[3,4-d]pyrimidine

-

p-Phenoxybenzeneboronic acid

-

Potassium phosphate (K3PO4)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Dioxane

-

Water

Procedure:

-

To a solution of 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine (7.7 mmol) in dioxane (25 mL) and water (10 mL), add p-phenoxybenzeneboronic acid (15.4 mmol) and K3PO4 (23.0 mmol).[1]

-

Stir the mixture for 5-8 minutes and then sparge with argon gas for 20 minutes.[1]

-

Add tetrakis(triphenylphosphine)palladium(0) (1.2 mmol) to the reaction mixture.[1]

-

Heat the reaction mixture to 120 °C and maintain for 24 hours.[1]

-

After completion, cool the reaction to room temperature and stir for an additional 24 hours to allow for product precipitation.[1]

-

Wash the reaction mixture with water (25 mL) and filter the solid.[1]

-

Wash the filtered solid sequentially with methanol (75 mL) and ethanol (50 mL).[1]

-

Dry the solid to obtain 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. Yield: 75% .[1]

Visualizing Key Pathways and Processes

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[2][3] This signaling cascade is essential for B-cell proliferation, differentiation, and survival.[1][3]

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow comparing the synthesis of a BTK inhibitor intermediate using a standard reagent versus an alternative, highlighting the key Suzuki coupling step where different benzoic acid derivatives are introduced.

Caption: Comparative workflow for synthesizing BTK inhibitor intermediates.

References

Comparative Reactivity Analysis: 4-Chloro-2,6-difluorobenzoic Acid vs. 2,6-difluorobenzoic Acid

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

The strategic modification of aromatic scaffolds is a cornerstone of modern drug development and materials science. Understanding the nuanced effects of substituent changes on molecular reactivity is paramount for optimizing synthetic routes and fine-tuning the properties of target molecules. This guide provides a detailed comparison of the reactivity of 4-Chloro-2,6-difluorobenzoic acid and 2,6-difluorobenzoic acid, two closely related building blocks. By examining their electronic properties and performance in key chemical transformations, we aim to equip researchers with the insights needed to select the appropriate reagent for their specific application.

Introduction to the Molecules

Both this compound and 2,6-difluorobenzoic acid are substituted benzoic acids that serve as versatile intermediates in organic synthesis. Their shared 2,6-difluoro substitution pattern sterically hinders the carboxylic acid group, influencing its reactivity. The key distinction lies in the presence of a chlorine atom at the 4-position of the benzene ring in this compound. This additional substituent significantly alters the electronic landscape of the molecule, thereby impacting its chemical behavior.

Electronic Effects: A Comparative Overview

The reactivity of these two acids is primarily governed by the electronic effects of their substituents. The fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing through the inductive effect, which increases the acidity of the carboxylic acid proton and deactivates the aromatic ring towards electrophilic substitution.

The introduction of a chlorine atom at the 4-position in this compound further enhances the electron-withdrawing nature of the substituent array. While chlorine is also an inductively withdrawing group, it is less electronegative than fluorine. However, its presence para to the carboxylic acid group has a pronounced effect on the overall electron density of the aromatic ring. This increased electron-withdrawing character in the 4-chloro derivative is expected to render the carboxylic acid proton more acidic and the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) compared to 2,6-difluorobenzoic acid.

Comparative Experimental Data

To provide a quantitative comparison, the following table summarizes key physicochemical properties and reactivity data for the two compounds.

| Parameter | This compound | 2,6-difluorobenzoic acid | Reference |

| Molecular Formula | C₇H₃ClF₂O₂ | C₇H₄F₂O₂ | N/A |

| Molecular Weight | 192.55 g/mol | 158.10 g/mol | N/A |

| pKa | Not Reported | 2.75 | N/A |

| Melting Point | 150-154 °C | 156-159 °C | |

| Boiling Point | Not Reported | Not Reported | N/A |

Reactivity in Key Transformations

The differential reactivity of these two acids is most evident in common synthetic transformations.

Esterification and Amidation

Both acids can undergo esterification and amidation reactions. However, the increased acidity of this compound can facilitate these reactions, potentially allowing for milder reaction conditions or shorter reaction times when compared to 2,6-difluorobenzoic acid. The general workflow for these transformations is outlined below.

Figure 1. Generalized workflow for the esterification or amidation of substituted benzoic acids.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in both compounds, particularly in this compound, makes them suitable substrates for SNAr reactions. The presence of the additional electron-withdrawing chlorine atom in the 4-position is expected to significantly enhance the rate of nucleophilic attack on the aromatic ring compared to 2,6-difluorobenzoic acid.

Experimental Protocols

The following are representative experimental protocols for the esterification and amidation of these benzoic acids.

Protocol 1: General Procedure for Esterification

-

To a solution of the benzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is added the alcohol (1.2 eq.).

-

The mixture is cooled to 0 °C, and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) are added.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired ester.

Protocol 2: General Procedure for Amidation

-

To a solution of the benzoic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM, DMF) are added the amine (1.1 eq.), a coupling agent (e.g., EDC·HCl, 1.2 eq.), and an organic base (e.g., triethylamine, 2.0 eq.).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

After completion, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield the pure amide.

Conclusion

A Comparative Guide to the Bioisosteric Replacement of the Chloro Group in 4-Chloro-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. The practice of bioisosteric replacement, where a functional group is exchanged for another with similar physicochemical and steric properties, is a key tactic to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of potential bioisosteric replacements for the chloro group in 4-Chloro-2,6-difluorobenzoic acid, a common scaffold in medicinal chemistry.

Introduction to Bioisosterism

Bioisosteres are atoms, ions, or groups that share similar peripheral electronic structures. In drug design, the goal of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound, but with improved characteristics such as enhanced target affinity, reduced toxicity, or better metabolic stability. The chloro group on an aromatic ring is often a target for bioisosteric replacement to modulate electronic properties, lipophilicity, and potential metabolic liabilities.

This guide explores the replacement of the 4-chloro substituent in this compound with several common bioisosteres: fluoro (F), cyano (CN), methoxy (OCH₃), amino (NH₂), methyl (CH₃), and trifluoromethyl (CF₃).

Physicochemical Properties: A Comparative Analysis

The decision to employ a specific bioisostere is often driven by the need to fine-tune key physicochemical parameters like acidity (pKa) and lipophilicity (logP). These properties significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available and predicted physicochemical data for this compound and its bioisosteric analogs.

| Substituent (X) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) | Melting Point (°C) |

| Cl (Parent) | This compound | C₇H₃ClF₂O₂ | 192.55 | 2.05 | 2.19 | 178-182 |

| F | 2,4,6-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | 2.13 | 1.74 | 135-138 |

| CN | 4-Cyano-2,6-difluorobenzoic acid | C₈H₃F₂NO₂ | 183.11 | 1.68[1] | 1.35 | 215-219 |

| OCH₃ | 2,6-Difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13[2] | 2.40 | 1.60[2] | 186 |

| NH₂ | 4-Amino-2,6-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.12 | 2.55 (acidic), 1.89 (basic) | 1.03 | >300 |

| CH₃ | 2,6-Difluoro-4-methylbenzoic acid | C₈H₆F₂O₂ | 172.13 | 2.38 | 2.02 | 193-195 |

| CF₃ | 2,6-Difluoro-4-(trifluoromethyl)benzoic acid | C₈H₃F₅O₂ | 226.10 | 1.89 | 2.97 | 148-152 |

Note: Predicted values are generated from computational models and should be considered as estimates. Experimental validation is recommended.

Discussion of Bioisosteric Replacements

-

Fluoro (F): Replacing chlorine with fluorine, a smaller and more electronegative halogen, generally leads to a slight increase in acidity and a decrease in lipophilicity. The C-F bond is also metabolically more stable than the C-Cl bond.

-

Cyano (CN): The linear cyano group is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It significantly lowers the predicted logP, potentially improving aqueous solubility. Its strong electron-withdrawing nature is reflected in the lower predicted pKa.

-

Methoxy (OCH₃): The methoxy group is an electron-donating group that can also act as a hydrogen bond acceptor. It is expected to increase the pKa and may slightly decrease lipophilicity compared to the chloro analog.

-

Amino (NH₂): The amino group is a strong electron-donating group and a hydrogen bond donor and acceptor. It introduces basicity into the molecule and is expected to significantly decrease lipophilicity.

-

Methyl (CH₃): The methyl group is a small, lipophilic, and weakly electron-donating group. It is expected to have a similar lipophilicity to the chloro group but will have a less pronounced electronic effect.

-

Trifluoromethyl (CF₃): The trifluoromethyl group is a strongly electron-withdrawing and highly lipophilic group. It is expected to significantly increase lipophilicity and decrease the pKa of the carboxylic acid.

Experimental Protocols

While specific, detailed protocols for the synthesis of each analog of this compound are not available in a single source, the following outlines general and representative synthetic strategies.

General Synthesis of 4-Substituted-2,6-difluorobenzoic Acids

The synthesis of these analogs typically starts from a commercially available substituted 1,3-difluorobenzene. A common route involves the introduction of the carboxylic acid functionality via ortho-lithiation followed by carboxylation with carbon dioxide.

Example Protocol for 4-Cyano-2,6-difluorobenzoic acid:

-

Starting Material: 3,5-difluorobenzonitrile.

-

Ortho-lithiation: Dissolve 3,5-difluorobenzonitrile in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add a strong base, such as lithium diisopropylamide (LDA), dropwise to the solution to effect selective lithiation at the position ortho to both fluorine atoms.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution or add solid dry ice.

-

Work-up: Quench the reaction with an aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 4-Cyano-2,6-difluorobenzoic acid.

This is a generalized procedure and would require optimization for each specific analog.

Key Biological Evaluation Assays

A standard workflow for evaluating the biological potential of these compounds would include:

-

Physicochemical Property Determination:

-

pKa: Potentiometric titration.

-

logP/logD: Shake-flask method or reverse-phase HPLC.

-

Aqueous Solubility: Turbidimetric or HPLC-based methods.

-

-

In Vitro Biological Activity Screening:

-

Primary Target-Based Assay: For example, if the target is a kinase, a radiometric or fluorescence-based kinase inhibition assay would be used to determine IC₅₀ values.

-

Cellular Assay: A cell-based assay to measure the compound's effect on a relevant biological process, such as cell proliferation (e.g., MTT or CellTiter-Glo assay) or target engagement.

-

-

In Vitro ADME Profiling:

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolism.

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation.

-

Cell Permeability: PAMPA or Caco-2 permeability assays.

-

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided in DOT language.

Caption: Bioisosteric replacements for the chloro group.

Caption: A typical experimental workflow for compound evaluation.

Caption: A representative kinase signaling pathway.

Conclusion

The bioisosteric replacement of the 4-chloro group in this compound offers a versatile strategy to modulate the compound's properties. The choice of the bioisostere should be guided by the specific goals of the drug discovery program, whether it is to enhance potency, improve solubility, or alter the metabolic profile. While direct comparative experimental data for this specific series is limited in the public domain, the principles of bioisosterism and the data from related compounds provide a rational basis for the selection and design of new analogs. The experimental workflows and conceptual diagrams presented in this guide offer a framework for the systematic evaluation of these novel chemical entities.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Chloro-2,6-difluorobenzoic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Chloro-2,6-difluorobenzoic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is classified as a corrosive solid, a comprehensive PPE plan is crucial to prevent exposure.[1][2] The following table summarizes the recommended PPE.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Chemical safety goggles and face shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][3][4] |

| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are generally recommended.[2] Always check the manufacturer's specifications for compatibility with halogenated organic compounds. |

| Body | Chemical-resistant lab coat or apron | A lab coat or apron made of a material that resists penetration by corrosive chemicals is necessary.[1][3] For larger quantities or increased risk of splashing, chemical-resistant coveralls may be appropriate.[2] |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator is necessary if working outside of a fume hood or if dust is generated.[5][6] The type of cartridge should be appropriate for organic vapors and acid gases. |

Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Engineering Controls:

-

Fume Hood: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][5]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[3]

2. Safe Work Practices:

-

Avoid Dust Formation: Handle the solid chemical carefully to avoid generating dust.[7]

-

Transportation: When transporting the chemical, use a secondary container.[3]

-

Adding to Solvents: When dissolving, add the acid slowly to the solvent.

-

Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[8][9]

3. Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][12][13][14]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

-

Spills: For small spills, use an absorbent material that does not react with acids, and place it in a sealed container for disposal. For large spills, evacuate the area and contact the emergency response team.[10][11][13]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

-

Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled waste container.

-

Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Waste Storage:

-

Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Waste Disposal:

-

Dispose of the chemical waste through a licensed hazardous waste disposal company.

-

Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[8][15]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

Caption: Safe handling and disposal workflow.

References

- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 2. oshatrainingschool.com [oshatrainingschool.com]

- 3. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 5. safeti.com [safeti.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. tcichemicals.com [tcichemicals.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.